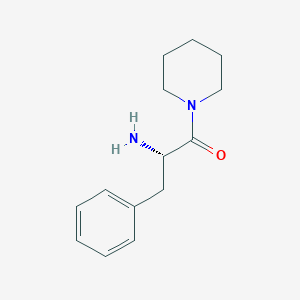

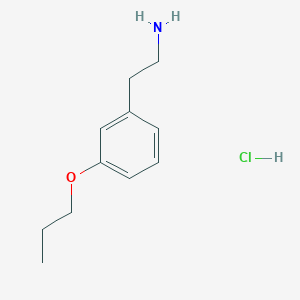

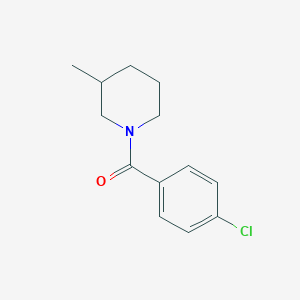

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

説明

(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one: is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene bridges and one amine bridge. This compound is significant in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions:

N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to synthesize piperidines in good to excellent yields.

One-Pot Preparation via Chlorination of Amino Alcohols: This method uses SOCl₂ to chlorinate amino alcohols, avoiding the classical N-protection/O-activation/cyclization/deprotection sequence.

Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation in an alkaline aqueous medium.

Industrial Production Methods:

Hydrogenation of Pyridine: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Modified Birch Reduction: Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol.

化学反応の分析

Types of Reactions:

Oxidation: Piperidine can undergo oxidation reactions to form N-oxides.

Reduction: It can be reduced to form various substituted piperidines.

Substitution: Piperidine undergoes substitution reactions, such as the formation of N-chloropiperidine upon treatment with calcium hypochlorite.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Calcium hypochlorite, alkyl halides.

Major Products:

N-Oxides: Formed from oxidation reactions.

Substituted Piperidines: Formed from reduction and substitution reactions.

科学的研究の応用

Chemistry:

Building Block: Piperidine derivatives are used as building blocks in organic synthesis.

Catalysts: Used in various catalytic reactions due to their unique structural properties.

Biology:

Anticancer Agents: Piperidine derivatives have shown significant anticancer activities.

Antimicrobial Agents: Used in the development of antimicrobial drugs.

Medicine:

Analgesics: Piperidine derivatives are used in the formulation of pain-relief medications.

Antipsychotics: Utilized in the development of antipsychotic drugs.

Industry:

Pharmaceuticals: Widely used in the pharmaceutical industry for drug development.

Agrochemicals: Used in the synthesis of various agrochemicals.

作用機序

Molecular Targets and Pathways:

Anticancer Mechanism: Piperidine derivatives regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO.

Antimicrobial Mechanism: They disrupt microbial cell membranes and inhibit essential enzymes.

類似化合物との比較

Pyrrolidine: A five-membered ring with one nitrogen atom, used in similar applications but with different reactivity.

Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals.

Uniqueness:

Structural Properties: Piperidine has a unique six-membered ring structure that provides stability and reactivity, making it suitable for various applications.

Biological Activities: Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties.

特性

IUPAC Name |

(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239822 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93865-37-3 | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)